Pidotimod is a synthetic dipeptide classified as a biological response modifier (BRM) []. It is recognized for its ability to modulate the immune system, impacting both innate and adaptive immune responses [, ]. This property makes it a valuable tool in scientific research, particularly in immunology and related fields.
Pidotimod can be synthesized by coupling L-pyroglutamic acid with ethyl L-thiazolidine-4-carboxylate, followed by hydrolysis of the resulting ester []. Alternatively, it can be synthesized by reacting L-thiazolidine-4-carboxylic acid with an activated ester of pyroglutamic acid []. These syntheses have been achieved with both unlabeled and isotopically labeled (¹⁴C, ³⁵S) starting materials, enabling research on its pharmacokinetics and biodistribution [].
Pidotimod exerts its immunomodulatory effects through multiple pathways, influencing both innate and adaptive immunity [, ]. Key aspects of its mechanism include:
Pidotimod sodium salt solutions for injection typically have a pH between 4 and 6 [, ]. Maintaining this pH range is important for the stability of the injection [, ]. Research has explored the use of hydroxypropyl-beta-cyclodextrin as a stabilizing agent to improve the stability of pidotimod injections, especially at higher concentrations [].
CAS No.: 14191-67-4
CAS No.: 15548-43-3
CAS No.: 65941-22-2
CAS No.: 480-09-1
CAS No.: 60640-59-7
CAS No.: